C16-K-cBB1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

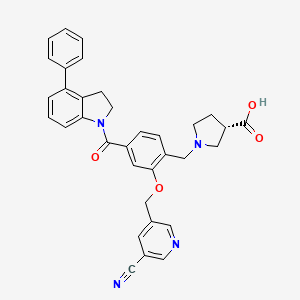

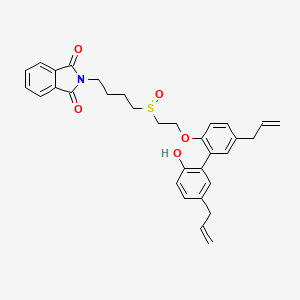

C16-K-cBB1 is a potent and selective antimicrobial agent effective against Methicillin-resistant Staphylococcus aureus (MRSA). It has a minimal inhibitory concentration (MIC) of 1 µg/mL and exhibits excellent selectivity with minimal hemolytic activity. This compound can eradicate MRSA cells within 120 minutes when applied at a concentration of 12.5 µg/mL .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of C16-K-cBB1 involves lipidation of α/Sulfono-α-AA heterogeneous peptides. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The mother liquor preparation involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and distilled water (ddH2O) to achieve the desired concentration .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .

Analyse Des Réactions Chimiques

Types of Reactions: C16-K-cBB1 primarily undergoes antimicrobial reactions. It is effective in killing MRSA cells through its selective antimicrobial activity .

Common Reagents and Conditions: The common reagents used in the synthesis and application of this compound include DMSO, PEG300, and Tween 80. The compound is typically applied at a concentration of 12.5 µg/mL to achieve its antimicrobial effects .

Major Products Formed: The major product formed from the reaction of this compound with MRSA cells is the eradication of the bacterial cells. The compound exhibits minimal hemolytic activity, ensuring that it selectively targets the bacterial cells without causing significant damage to human cells .

Applications De Recherche Scientifique

C16-K-cBB1 has several scientific research applications, particularly in the field of antimicrobial research. It is used to study the effects of selective antimicrobial agents against MRSA. The compound’s ability to eradicate MRSA cells within a short period makes it a valuable tool for researchers studying bacterial resistance and developing new antimicrobial therapies .

Mécanisme D'action

C16-K-cBB1 exerts its effects by targeting the cell membrane of MRSA cells. The compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. The molecular targets and pathways involved in this process include the lipidation of α/Sulfono-α-AA heterogeneous peptides, which enhances the compound’s selectivity and potency against MRSA .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Vancomycin

- Linezolid

- Daptomycin

Comparison: C16-K-cBB1 is unique in its ability to selectively target MRSA cells with minimal hemolytic activity. Compared to other antimicrobial agents like vancomycin, linezolid, and daptomycin, this compound exhibits a lower MIC and faster eradication of MRSA cells. This makes it a promising candidate for further research and development in the field of antimicrobial therapy .

Propriétés

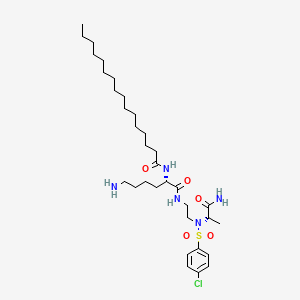

Formule moléculaire |

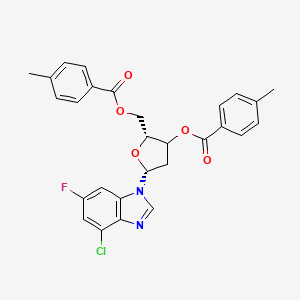

C33H58ClN5O5S |

|---|---|

Poids moléculaire |

672.4 g/mol |

Nom IUPAC |

N-[(2S)-6-amino-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]-(4-chlorophenyl)sulfonylamino]ethylamino]-1-oxohexan-2-yl]hexadecanamide |

InChI |

InChI=1S/C33H58ClN5O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-31(40)38-30(18-16-17-24-35)33(42)37-25-26-39(27(2)32(36)41)45(43,44)29-22-20-28(34)21-23-29/h20-23,27,30H,3-19,24-26,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,40)/t27-,30-/m0/s1 |

Clé InChI |

PVDLJIWTFDLZNT-FIBWVYCGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)NCCN([C@@H](C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NCCN(C(C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

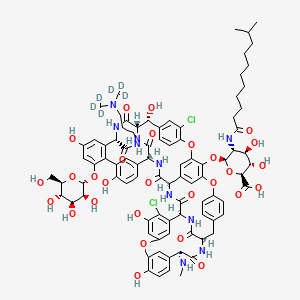

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)

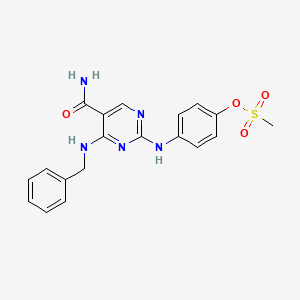

![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)